5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. It features a methoxy group attached to a benzofuran ring, which is a bicyclic structure composed of a benzene and a furan ring. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities.
The compound can be synthesized through several chemical pathways, often involving the manipulation of benzofuran derivatives. These synthetic routes typically utilize starting materials that contain the benzofuran structure, allowing for the introduction of functional groups like amines and methoxy groups.
5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is classified under:
The synthesis of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves several steps:
The specific conditions for these reactions may vary but generally include:
The molecular formula for 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride is . The structure consists of:
Key structural data includes:
5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific biological targets. The methoxy and amine functionalities enhance its binding affinity to various receptors:
Physical properties include:
Chemical properties encompass:
5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride has several scientific uses:
This compound's unique structure and properties make it a valuable tool in both academic research and industrial applications.
The benzofuran scaffold—a fused benzene and furan ring system—represents a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with diverse biological activities. This planar, aromatic heterocycle provides an exceptional molecular framework for interacting with biological targets through π-π stacking, hydrophobic interactions, and hydrogen bonding. The oxygen atom in the furan ring contributes to the molecule's polarity and hydrogen-bond accepting potential, while the benzene ring enables hydrophobic interactions critical for target binding. Benzofuran derivatives exhibit remarkable structural versatility, allowing strategic substitutions at multiple positions (C-2, C-3, C-5, C-6) to fine-tune pharmacological properties. This adaptability has led to benzofuran-containing drugs targeting neurological disorders (e.g., galantamine for Alzheimer's disease), cardiovascular conditions (e.g., amiodarone as an antiarrhythmic), infectious diseases (e.g., griseofulvin as an antifungal), and pain management (e.g., opioid derivatives) [10]. The core's rigid conformation reduces entropic penalties during target binding, enhancing affinity for enzymes, receptors, and nucleic acids. Molecular editing of the benzofuran core, including saturation of the furan ring as seen in 2,3-dihydrobenzofurans, modulates planarity, electron density, and stereochemistry—significantly impacting bioactivity and metabolic stability profiles [6] [10].
Benzofuran chemistry has evolved substantially since its initial identification in coal tar, transitioning from natural product isolation to rational drug design. Early discoveries focused on naturally occurring benzofurans like psoralen (isolated from Psoralea corylifolia), used since ancient times for vitiligo treatment, and griseofulvin (from Penicillium griseofulvum), one of the first oral antifungals [10]. The mid-20th century witnessed the synthetic exploration of benzofuran derivatives, exemplified by the development of antiarrhythmics like amiodarone (1960s) and benzbromarone (1970s) for gout via uricosuric effects. The 1990s-2000s marked a significant expansion with the introduction of CNS-active drugs including the Alzheimer's drug galantamine (approved 2001) and the antidepressant vilazodone (approved 2011), both featuring critical benzofuran motifs [10]. This era also saw the rise of structure-based design, leveraging crystallographic data to optimize benzofuran interactions with targets like acetylcholinesterase (AChE) and serotonin receptors. The 2010s brought sophisticated multi-target ligands and hybrid molecules, exploiting benzofuran's compatibility with fragment-based drug discovery. Throughout this evolution, 2,3-dihydrobenzofuran derivatives emerged as particularly valuable due to their enhanced metabolic stability compared to fully aromatic benzofurans and their ability to introduce chiral centers for stereoselective interactions—properties embodied by 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride [6] [10].
Substituents on the benzofuran core profoundly influence pharmacological potency, selectivity, and metabolic fate through electronic, steric, and hydrophobic effects. Methoxy groups, particularly at the C-5 position, serve as hydrogen-bond acceptors and modulate electron density across the ring system, enhancing interactions with aromatic residues (e.g., tryptophan, phenylalanine) in enzyme active sites. This is exemplified by the superior AChE inhibition of 5-methoxy-substituted benzofurans compared to unsubstituted analogs [6]. Halogenation (e.g., bromine at C-5 or C-6) introduces heavy atom effects beneficial for X-ray crystallography and enhances membrane permeability via increased lipophilicity. Crucially, halogen substituents dramatically increase binding affinity in systems like cytochrome P450 (CYP) inhibitors; benzbromarone-based CYP2C19 inhibitors demonstrate that replacing a phenolic hydroxyl with bromine increases potency 100-fold (Ki shifts from 3.7 µM to 0.033 µM) [3]. The C-3 position in 2,3-dihydrobenzofurans is especially versatile, accommodating primary amines (as in 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine), amides, or ketones, enabling diverse interactions. A primary amine at C-3 allows for salt formation (e.g., hydrochloride) to enhance solubility and creates opportunities for derivatization via amide coupling or reductive amination. Hydrophobic substituents adjacent to phenolic groups further optimize binding, as demonstrated by benzbromarone analogs where dimethyl substitution near the phenol boosts CYP2C19 affinity by shielding the acidic proton and enhancing hydrophobic contact with the enzyme's active site [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7